molecular formula C13H19NO2S B7868444 4-Cyclohexylmethanesulfonylaniline

4-Cyclohexylmethanesulfonylaniline

Cat. No.: B7868444
M. Wt: 253.36 g/mol
InChI Key: HEKRUOXKHNPVHF-UHFFFAOYSA-N
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Description

4-Cyclohexylmethanesulfonylaniline is an organic compound characterized by the presence of a cyclohexyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylmethanesulfonylaniline typically involves the reaction of cyclohexylmethanesulfonyl chloride with aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pH to maximize efficiency and yield. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylmethanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyclohexylmethanesulfonylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexylmethanesulfonylaniline involves its interaction with molecular targets through its sulfonyl and aniline groups. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Methylsulfonylaniline: Similar structure but with a methyl group instead of a cyclohexyl group.

    4-Ethylsulfonylaniline: Contains an ethyl group in place of the cyclohexyl group.

    4-Phenylsulfonylaniline: Features a phenyl group instead of a cyclohexyl group.

Uniqueness: 4-Cyclohexylmethanesulfonylaniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Biological Activity

4-Cyclohexylmethanesulfonylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C13H17NO2S
  • IUPAC Name : this compound
  • Structure : The compound features a cyclohexyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group enhances the compound's binding affinity, allowing it to inhibit specific pathways involved in inflammation and pain.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties : Some derivatives of methanesulfonylanilines have shown promise as antimicrobial agents, indicating potential applications in treating infections .
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes, which can be leveraged in drug design for conditions like cancer and autoimmune diseases.

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of compounds similar to this compound using a rat model. The results demonstrated significant reductions in paw edema compared to control groups treated with standard NSAIDs like diclofenac sodium. Notably, compounds incorporating the methanesulfonyl group showed enhanced efficacy over traditional treatments .

Treatment GroupTime (min)Paw Thickness (mm)
Control04.53 ± 0.19
Diclofenac606.65 ± 0.18
Compound A606.55 ± 0.13
Compound B606.72 ± 0.12

This table summarizes the paw thickness measurements indicating inflammatory response at various time intervals post-treatment.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of methanesulfonylanilines has revealed that modifications to the aniline portion can significantly influence biological activity. For instance, alterations in the cyclohexyl substituent have been shown to affect the compound's potency against specific enzymes .

Properties

IUPAC Name

4-(cyclohexylmethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKRUOXKHNPVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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